REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][N:11]2[CH3:14])=[CH:7][CH:6]=1)=O.O.[NH2:16][NH2:17]>CO>[CH3:14][N:11]1[C:12]2[C:8](=[CH:7][CH:6]=[C:5]([C:3]([NH:16][NH2:17])=[O:2])[CH:13]=2)[CH:9]=[CH:10]1 |f:1.2|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=C2C=CN(C2=C1)C
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
CUSTOM
|
Details
|
the product was isolated by extraction with chloroform
|
Type
|
CUSTOM
|
Details
|
followed by evaporation
|
Name
|
|
Type
|
|
Smiles
|
CN1C=CC2=CC=C(C=C12)C(=O)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |